3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid

Description

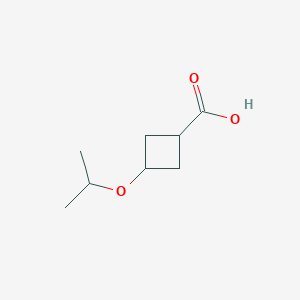

3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a unique chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . This compound is known for its versatility and is used in various scientific research applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

3-propan-2-yloxycyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O3/c1-5(2)11-7-3-6(4-7)8(9)10/h5-7H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

ZMZKUKVWUBOIQQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1CC(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Intermediate Synthesis Using Organolithium Reagents

The reaction begins with the formation of methyl triphenylphosphine iodide (II) by reacting triphenylphosphine (I) with methyl iodide in tetrahydrofuran (THF). This intermediate is then treated with n-butyllithium in toluene, followed by epichlorohydrin, to generate a cyclobutanol derivative. Substituting benzaldehyde in the final step with isopropyl alcohol derivatives could theoretically introduce the propan-2-yloxy group. For example, using isopropyl chloroformate instead of epichlorohydrin might yield the desired ether linkage.

Reaction Conditions:

Challenges and Optimizations

-

Steric Hindrance: The bulky isopropoxy group may hinder ring closure, necessitating elevated temperatures or prolonged reaction times.

-

Byproduct Formation: Competing reactions, such as over-alkylation, require careful stoichiometric control of reagents like n-butyllithium.

Nucleophilic Substitution on Cyclobutane Intermediates

Introducing the propan-2-yloxy group via nucleophilic substitution on a pre-formed cyclobutane scaffold is another viable route. This method is exemplified in the synthesis of 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid (CAS 1856844-90-0), where the isopropoxy group is installed at position 1. Adapting this for position 3 would require regioselective functionalization.

Alkylation of Cyclobutanol Derivatives

A cyclobutanol intermediate can undergo alkylation with isopropyl bromide or iodide in the presence of a base such as sodium hydride. For example:

Subsequent oxidation of the alcohol to a carboxylic acid via Jones reagent or potassium permanganate would yield the target compound.

Data from Analogous Reactions:

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine, offers a milder alternative for ether synthesis. This method could directly couple isopropyl alcohol to a cyclobutane diol precursor:

Oxidation to the carboxylic acid would follow as above.

Hydrolysis of Ester Precursors

Ester hydrolysis is a well-established method for generating carboxylic acids. Patent CN101555205B details the hydrolysis of dialkyl esters to produce 3-oxo-1-cyclobutanecarboxylic acid, a strategy applicable to the target compound.

Synthesis of Ester Intermediates

The propan-2-yloxy group can be introduced via esterification of a cyclobutane-carboxylic acid ester. For instance, reacting 3-hydroxycyclobutane-1-carboxylic acid methyl ester with isopropyl chloroformate in the presence of a base:

Acid-Catalyzed Hydrolysis

The ester is then hydrolyzed using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to yield the free carboxylic acid:

Conditions from Patent CN101555205B:

-

Acid Concentration: 20–25% HCl.

-

Temperature: 100°C.

-

Reaction Time: 45–55 hours.

-

Yield: ~80–90% (estimated for analogous hydrolysis).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Cyclobutane Ring Formation | Wittig reaction, cyclization | High regioselectivity | Complex intermediates, low yields |

| Nucleophilic Substitution | Alkylation/Mitsunobu, oxidation | Mild conditions, versatile | Requires pre-functionalized intermediates |

| Ester Hydrolysis | Esterification, acid hydrolysis | Scalable, straightforward | Long reaction times, harsh conditions |

| Supplier | Purity | Price (1 g) |

|---|---|---|

| Angene US | 97% | $224 |

| BLD Pharmatech | 95% | $195 |

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, also known as 3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid, is an organic compound with the molecular formula . It features a cyclobutane ring substituted with a carboxylic acid group and an isopropoxy group. This compound is used in scientific research across chemistry, biology, medicine, and industry.

Scientific Research Applications

1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a versatile compound with applications spanning across multiple scientific disciplines.

Chemistry

- Building block in organic synthesis

- Reagent in chemical reactions

Biology

- Investigated for potential biological activity

- Studied for interactions with biomolecules

Medicine

- Explored for potential therapeutic properties

- Precursor for drug development

Industry

- Production of specialty chemicals and materials

This compound is investigated for potential therapeutic properties, particularly in drug development, with interactions with biomolecules suggesting possible applications as anti-inflammatory agents and in cancer therapeutics. Initial studies suggest it may play a role in developing compounds aimed at reducing inflammation, and given its structural similarities to other bioactive compounds, further exploration into its efficacy against various cancers is warranted.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate various biochemical pathways, depending on its functional groups and the nature of the target molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

3-(Propan-2-yl)cyclobutane-1-carboxylic acid: Similar in structure but lacks the oxy group.

Cyclobutane-1-carboxylic acid: The parent compound without any substituents.

Isopropyl cyclobutane carboxylate: Another ester derivative with different substituents.

Uniqueness

3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 144.17 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for various metabolic pathways, potentially leading to altered cellular functions.

- Cell Membrane Interaction : Its structure allows it to interact with cell membranes, possibly affecting permeability and cell signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell walls or inhibiting key metabolic enzymes essential for bacterial survival.

Antimicrobial Properties

Research indicates that this compound has significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as a lead compound in the development of new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, it demonstrated cytotoxic effects:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 12 |

These results indicate that this compound may induce apoptosis in cancer cells, making it a candidate for further therapeutic development.

Case Studies

- Study on Antimicrobial Effects : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against drug-resistant bacterial strains. The results highlighted its potential as a novel antimicrobial agent with unique mechanisms compared to conventional antibiotics .

- Cancer Cell Line Investigation : Another study focused on the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-(Propan-2-yloxy)cyclobutane-1-carboxylic acid?

- Methodological Answer : The compound can be synthesized via cyclobutane ring functionalization or ester hydrolysis. For example, reacting cyclobutane derivatives with isopropyl halides under basic conditions introduces the propan-2-yloxy group, followed by oxidation or hydrolysis to yield the carboxylic acid moiety. Key parameters include temperature control (e.g., 60–80°C for ester hydrolysis) and catalysts like tetrabutylammonium bromide for phase-transfer reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclobutane ring structure and substituent positions. Infrared (IR) spectroscopy identifies the carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₉H₁₄O₃: calculated 170.0943 g/mol) .

Q. How can researchers optimize reaction yields during synthesis?

- Methodological Answer : Yield optimization requires balancing reaction time, temperature, and stoichiometry. For ester hydrolysis, excess aqueous NaOH (2–3 equivalents) at 70°C for 6–8 hours typically achieves >80% conversion. Catalysts like p-toluenesulfonic acid (PTSA) improve efficiency in cyclization steps. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. What computational tools predict the compound’s reactivity in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations (using AutoDock Vina) assess interactions with biological targets (e.g., enzymes or receptors). PubChem’s BioActivity data and DSSTox databases provide toxicity and bioactivity benchmarks .

Q. How can stereochemical challenges in cyclobutane derivatives be addressed during synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cycloadditions) enforce stereocontrol. For example, enantioselective [2+2] photocycloadditions using chiral templates yield cyclobutanes with >90% enantiomeric excess (ee). Analytical techniques like chiral HPLC or circular dichroism (CD) verify stereochemical outcomes .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or compound purity. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Purity checks via HPLC-MS (>95%) and structural analogs (e.g., fluorinated or methylated derivatives) isolate structure-activity relationships (SAR). Comparative studies with compounds like 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid highlight substituent effects .

Q. How does the compound’s conformation influence its pharmacokinetic properties?

- Methodological Answer : Cyclobutane’s ring strain (≈26 kcal/mol) affects metabolic stability. Molecular dynamics simulations (e.g., AMBER or GROMACS) predict conformation-dependent solubility and membrane permeability. Experimental LogP measurements (e.g., 1.5–2.0 for this compound) correlate with bioavailability. Derivatives with bulky substituents (e.g., trifluoromethyl groups) show improved plasma half-lives in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.